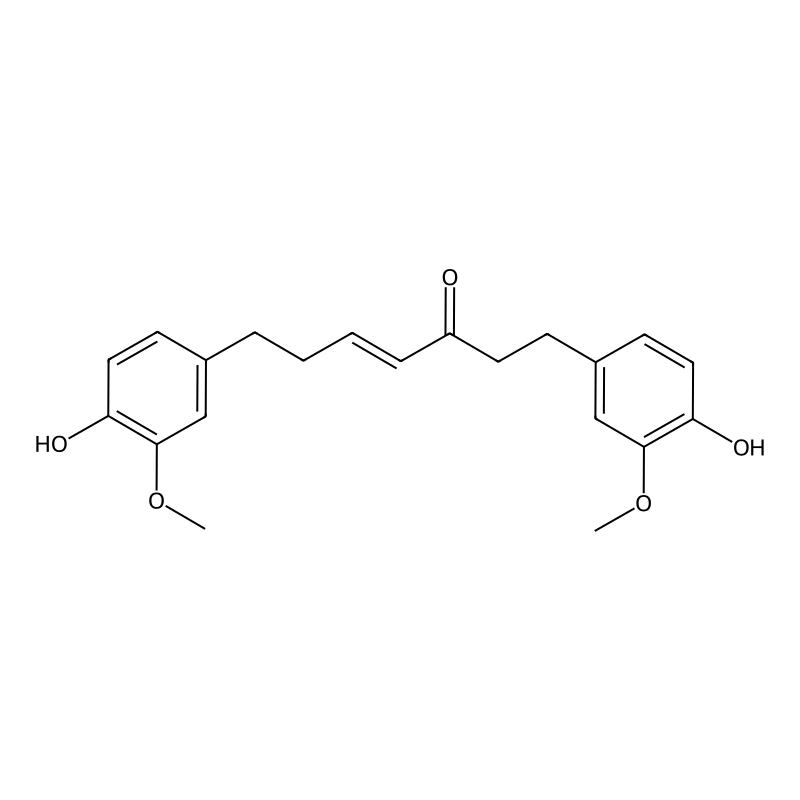

Gingerenone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Gingerenone A is a bioactive compound derived from ginger (Zingiber officinale), specifically classified as a diarylheptanoid and polyphenol. It possesses a unique chemical structure characterized by a heptane backbone with two aromatic rings, which contributes to its diverse biological activities. The compound has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Its molecular formula is C₁₈H₁₈O₅, and it has been identified as one of the significant phytochemicals in ginger that contribute to its medicinal effects .

Gingerenone A undergoes various chemical transformations, particularly in the presence of heat or acidic conditions. For example, when ginger is processed, gingerol can convert into zingerone through a reverse aldol reaction, while dehydration of gingerol leads to the formation of shogaols, which are more pungent than gingerol. These reactions highlight the dynamic nature of ginger's phytochemical composition and how it can alter the properties of compounds like gingerenone A .

Gingerenone A exhibits a range of biological activities:

- Anticancer Effects: Studies have shown that gingerenone A can inhibit the proliferation of various cancer cell lines, including breast cancer cells (SKBR3, MCF7, and MDA-MB-231), with IC₅₀ values indicating significant cytotoxicity .

- Anti-obesity Properties: Research indicates that gingerenone A suppresses obesity by inhibiting adipogenesis and reducing adipose tissue inflammation in high-fat diet-fed mice. It activates AMP-activated protein kinase pathways, which are crucial for lipid metabolism .

- Antimicrobial Activity: Gingerenone A has demonstrated inhibitory effects against certain pathogens, suggesting potential applications in combating infections .

Gingerenone A can be synthesized through various methods. One common approach involves extracting it from ginger root using organic solvents followed by purification techniques such as chromatography. Additionally, synthetic routes have been developed that modify other ginger-derived compounds to yield gingerenone A. For instance, modifications of curcumin have been reported to produce this compound effectively .

Gingerenone A has been studied for its interactions with various biological targets:

- Enzymatic Inhibition: It has shown potential as an inhibitor of specific enzymes related to bacterial infections, suggesting its role as a lead compound for developing new antimicrobial agents .

- Cellular Mechanisms: Studies indicate that gingerenone A induces reactive oxygen species (ROS) production in cancer cells, contributing to its antiproliferative effects. This mechanism highlights its dual role in promoting cell death in malignant cells while sparing normal cells at lower concentrations .

Gingerenone A shares structural and functional similarities with several other compounds found in ginger and related plants. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Gingerol | Diarylheptanoid | Anti-inflammatory, antioxidant | Precursor to zingerone and shogaols |

| Shogaol | Diarylheptanoid | Antioxidant, analgesic | More pungent than gingerol |

| Zingerone | Diarylheptanoid | Antioxidant | Formed from gingerol upon heating |

| Curcumin | Diarylheptanoid | Anti-inflammatory, anticancer | Found in turmeric; broader therapeutic use |

Gingerenone A is unique due to its specific combination of chemical properties and biological activities that distinguish it from these similar compounds. Its ability to target multiple pathways related to cancer proliferation and obesity makes it a promising candidate for further research and application in health sciences .

The biosynthesis of Gingerenone A in Zingiber officinale follows the phenylpropanoid pathway as the primary metabolic route, ultimately leading to the formation of diarylheptanoid structures through polyketide chain extension mechanisms [5] [6]. This complex biosynthetic process involves multiple enzymatic steps, beginning with the conversion of primary metabolites into specialized aromatic compounds through a series of well-characterized enzymatic transformations.

The initial phase of Gingerenone A biosynthesis commences with phenylalanine ammonia lyase (PAL), which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid, representing the committed step from primary to secondary metabolism [5] [7]. This enzyme demonstrates high expression levels in ginger rhizomes, consistent with the tissue-specific accumulation of phenylpropanoid-derived compounds [5] [6]. Following PAL activity, cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid [5] [8]. Research indicates that C4H represents the most abundant phenylpropanoid pathway enzyme in ginger tissues, highlighting its critical role in maintaining metabolic flux toward diarylheptanoid synthesis [6].

The subsequent enzymatic transformation involves 4-coumarate:CoA ligase (4CL), which activates p-coumaric acid to p-coumaroyl-CoA, forming the essential coenzyme A thioester required for further modifications [5] [9]. Multiple 4CL isoforms exist in plants, with different isoforms serving distinct metabolic functions in lignin biosynthesis versus soluble phenolic production [9] [10]. The pathway continues through hydroxycinnamoyl-CoA:shikimate transferase (HCT), which catalyzes the formation of p-coumaroyl shikimate from p-coumaroyl-CoA [11]. This ester formation step provides the substrate for p-coumaroyl shikimate 3'-hydroxylase (C3'H), which introduces a hydroxyl group at the 3' position of the aromatic ring, producing caffeoyl shikimate [11].

The methylation reactions in Gingerenone A biosynthesis involve two key O-methyltransferase enzymes: caffeoyl-CoA O-methyltransferase (CCoAOMT) and caffeic acid O-methyltransferase (COMT) [5] [12]. CCoAOMT demonstrates significantly higher expression levels in ginger rhizomes compared to leaves, with approximately two-fold greater enzymatic activity in storage tissues [6]. This enzyme catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, while COMT performs O-methylation reactions on various phenolic substrates, including caffeic acid and caffeoyl aldehydes [12] [13].

The final stages of Gingerenone A biosynthesis involve type III polyketide synthase (PKS) enzymes, which catalyze the condensation of activated phenylpropanoid units with malonyl-CoA extender units to form the diarylheptanoid backbone [6] [5]. Ginger contains multiple PKS isoforms belonging to different subclasses, including curcumin synthase-like enzymes and diketide synthases [6] [14]. These enzymes demonstrate substrate specificity for feruloyl-CoA and p-coumaroyl-CoA, enabling the formation of diverse diarylheptanoid structures [6]. The expression pattern of PKS genes in ginger shows ubiquitous distribution across rhizome, leaf, and root tissues, with particular enrichment in rhizome tissues where diarylheptanoid accumulation occurs [6].

Research has identified specific gene families involved in diarylheptanoid biosynthesis, including twelve enzymatic gene families designated as PAL, C4H, 4CL, CST, C3'H, C3OMT, CCOMT, CSE, PKS, AOR, DHN, and DHT [15]. These enzyme families collectively orchestrate the complex biosynthetic network leading to gingerol analog production, with transcriptional regulation networks controlling their coordinated expression [15]. Genomic analysis reveals that Zingiber officinale contains 44 secondary metabolite biosynthetic gene clusters distributed across 22 chromosomes, with chromosomes 1A and 8A exhibiting the highest concentrations of relevant gene clusters [16].

Table 1: Biogenetic Pathway Enzymes in Zingiber officinale for Gingerenone A Biosynthesis

| Enzyme Family | Substrate | Product | Pathway Role | Expression Level in Ginger |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid + NH3 | Entry enzyme from primary metabolism | High in rhizomes |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation of cinnamic acid | Most abundant phenylpropanoid enzyme |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | CoA thioester formation | Present in all tissues |

| Hydroxycinnamoyl-CoA:Shikimate Transferase (HCT) | p-Coumaroyl-CoA | p-Coumaroyl shikimate | Shikimate ester formation | Moderate expression |

| p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) | p-Coumaroyl shikimate | Caffeoyl shikimate | Hydroxylation of aromatic ring | Tissue-specific expression |

| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | Caffeoyl-CoA | Feruloyl-CoA | O-methylation of caffeoyl-CoA | 2-fold higher in rhizomes vs leaves |

| Caffeic Acid O-Methyltransferase (COMT) | Caffeic acid | Ferulic acid | O-methylation of caffeic acid | Present in lignifying tissues |

| Type III Polyketide Synthase (PKS) | Feruloyl-CoA + Malonyl-CoA | Diarylheptanoid backbone | Polyketide chain extension | Multiple isoforms present |

| Curcumin Synthase-like | Hydroxycinnamoyl-CoA | Curcuminoid-related compounds | Diarylheptanoid synthesis | Rhizome-specific |

| Diketide Synthase | p-Coumaroyl-CoA | Diketide intermediate | Initial condensation reaction | Constitutive expression |

Environmental and Cultivation Factors Affecting Production

Environmental conditions and cultivation practices significantly influence the biosynthesis and accumulation of Gingerenone A in Zingiber officinale through their effects on enzyme expression, metabolic flux, and secondary metabolite partitioning [17]. Light intensity represents one of the most critical environmental factors affecting phenolic compound synthesis in ginger, with research demonstrating that reduced light conditions favor the accumulation of flavonoids and related phenylpropanoid derivatives [17] [18].

Studies examining ginger cultivation under different light intensities (310, 460, 630, and 790 μmol m⁻²s⁻¹) reveal that lower light conditions (310 μmol m⁻²s⁻¹) significantly enhance the synthesis of quercetin, rutin, catechin, epicatechin, and naringenin compared to high-light environments [17]. Under these conditions, flavonoid synthesis increases by 26.1% in Halia Bentong variety and 19.5% in Halia Bara variety, suggesting that moderate shade conditions optimize secondary metabolite production [17]. This enhanced synthesis under low-light conditions correlates with reduced photosynthetic rates, indicating that decreased carbon allocation to primary metabolism redirects metabolic flux toward secondary compound biosynthesis [17].

Temperature regulation plays a crucial role in Gingiber officinale metabolism, with optimal growing temperatures ranging from 25-30°C for maximal rhizome development and secondary metabolite accumulation [19] [20]. The plant demonstrates thermosensitivity, requiring soil temperatures above 68°F (20°C) for growth initiation, with optimal growth occurring at soil temperatures around 77°F (25°C) [20]. Temperature fluctuations can modulate secondary metabolite synthesis, with certain compounds showing enhanced production under specific temperature regimes [18]. Heat stress conditions may negatively impact Gingerenone A biosynthesis by disrupting enzyme stability and reducing metabolic efficiency.

Soil composition and structure significantly impact ginger cultivation and subsequent secondary metabolite production [19] [20]. Optimal soil conditions include loose, loamy textures rich in organic matter, providing adequate drainage while retaining sufficient moisture for rhizome development [19] [20]. The organic matter content directly influences nutrient availability and soil microbial activity, both of which affect plant metabolism and secondary compound synthesis [20]. Well-structured soils facilitate proper root development and nutrient uptake, supporting the enzymatic machinery required for Gingerenone A biosynthesis.

Water availability and irrigation management represent critical factors in optimizing secondary metabolite production in ginger [20]. The plant requires consistent moisture levels without waterlogging, as excessive water can lead to rhizome rot and reduced secondary metabolite concentrations [20]. Moderate water stress has been shown to induce secondary metabolite synthesis in many plant species as part of adaptive responses to environmental challenges [18]. This stress-induced synthesis may enhance Gingerenone A production through upregulation of phenylpropanoid pathway enzymes.

Humidity levels between 70-85% provide optimal conditions for ginger cultivation, supporting proper plant development while minimizing disease pressure [20]. High humidity favors rhizome expansion and metabolite storage, creating favorable conditions for Gingerenone A accumulation in specialized storage tissues [20]. However, excessive humidity can promote fungal diseases that may negatively impact plant health and secondary metabolite production.

Nutrient management, particularly nitrogen, phosphorus, and potassium balance, influences enzyme expression and metabolic pathway activity [20]. High organic matter content provides slow-release nutrients that support sustained enzyme synthesis throughout the growing season [20]. Adequate nutrient supply ensures optimal expression of phenylpropanoid pathway enzymes while preventing nutrient stress that could redirect metabolism away from secondary compound production.

Soil pH optimization within the range of 6.0-6.8 facilitates optimal nutrient uptake and enzyme function [20]. Slightly acidic conditions enhance the availability of essential micronutrients required for enzyme cofactor synthesis and maintain optimal ionic conditions for enzyme activity [20]. pH extremes can disrupt enzyme structure and function, potentially reducing the efficiency of Gingerenone A biosynthetic pathways.

Cultivation method selection, including protected cultivation systems, provides environmental control that optimizes secondary metabolite production [20]. Controlled environments allow for precise management of light, temperature, humidity, and nutrient conditions, resulting in consistent and enhanced production of bioactive compounds [20]. These systems also provide protection from extreme weather events that could disrupt metabolic processes and reduce secondary metabolite accumulation.

Table 2: Environmental and Cultivation Factors Affecting Gingerenone A Production

| Environmental Factor | Optimal Range | Effect on Secondary Metabolites | Impact on Gingerenone A |

|---|---|---|---|

| Light Intensity (μmol m⁻²s⁻¹) | 310-460 (low-moderate) | Low light increases flavonoids by 26.1% | Enhanced synthesis under moderate shade |

| Temperature (°C) | 25-30 | Warm temperatures enhance biosynthesis | Heat stress may reduce production |

| Soil Type | Loose, loamy, organic-rich | Organic matter increases compound production | Better soil structure improves yield |

| Humidity (%) | 70-85 | High humidity favors rhizome development | Optimal for rhizome metabolism |

| Water Availability | Well-drained, not waterlogged | Moderate stress enhances metabolite synthesis | Drought stress may induce production |

| Nutrient Status | High organic matter | Rich nutrients support enzyme expression | Sufficient nutrients for enzyme synthesis |

| pH Range | 6.0-6.8 | Slightly acidic optimal for uptake | Optimal pH for metabolic processes |

| Cultivation Method | Protected cultivation | Controlled environment increases quality | Consistent production under control |

Tissue-Specific Localization in Ginger Rhizomes

The tissue-specific distribution of Gingerenone A within ginger rhizomes reflects the specialized metabolic architecture of storage organs and the cellular compartmentalization of secondary metabolite biosynthesis and accumulation [21] [22]. Histochemical analysis of ginger rhizomes reveals distinct tissue types with varying capacities for secondary metabolite synthesis, storage, and transport, creating a complex spatial organization of bioactive compound distribution.

The rhizome cortex represents the primary site of Gingerenone A accumulation, characterized by thin-walled, lignified parenchyma cells that serve as specialized storage compartments for secondary metabolites [21] [22]. This tissue demonstrates high concentrations of phenolic compounds, terpenoids, and other bioactive molecules, consistent with its role in long-term metabolite storage [21]. The cortical parenchyma cells exhibit intense staining for phenolic compounds when subjected to safranin-based histochemical analysis, indicating substantial accumulation of aromatic secondary metabolites including diarylheptanoids [21].

Oil cells distributed throughout the cortex and stele parenchyma represent highly specialized secretory structures with exceptionally high concentrations of Gingerenone A and related compounds [21] [22]. These idioblastic cells, measuring approximately 25 × 50 μm within fresh ginger tissue sections of 220 × 200 μm, contain both essential oils and oleoresin components [22]. The oil cells demonstrate intense red staining with safranin, indicating their role as primary storage sites for phenolic and aromatic compounds [22]. Research suggests that both ginger oil and oleoresin components originate from these specialized cells, although the precise compartmentalization within individual oil cells requires further investigation [22].

The rhizome pith, consisting of thin-walled parenchyma cells, serves as a secondary storage site for Gingerenone A and related metabolites [21]. While demonstrating lower concentrations compared to cortical tissues, the pith contributes significantly to overall rhizome secondary metabolite content due to its substantial volume within the rhizome structure [21]. The pith parenchyma cells also contain abundant starch granules, indicating their dual role in primary carbohydrate storage and secondary metabolite accumulation [21] [22].

Parenchyma cells throughout the rhizome exhibit moderate Gingerenone A concentrations, serving as general storage compartments for various metabolites [21]. These cells demonstrate the presence of total phenolic compounds, tannins, terpenoids, sesquiterpene lactones, and alkaloids when subjected to comprehensive histochemical analysis [21]. The widespread distribution of these cells ensures that secondary metabolites are accessible throughout the rhizome tissue, facilitating both storage and mobilization when required.

Vascular bundles within the rhizome demonstrate relatively low Gingerenone A concentrations, primarily serving transport functions rather than storage roles [21]. These structures, characterized by lignified, thick-walled cells, facilitate the movement of metabolites between different tissue regions and between the rhizome and aerial plant parts [21]. The lignified nature of vascular tissues provides structural support while maintaining efficient transport capabilities.

The hypodermis and epidermis exhibit minimal Gingerenone A accumulation, consistent with their primary functions as protective barriers rather than metabolic storage tissues [21]. The hypodermis consists of thick-walled cells that provide mechanical protection, while the epidermis features cuticularized surfaces that regulate water loss and provide pathogen resistance [21]. These tissues demonstrate minimal metabolic activity related to secondary compound synthesis or storage.

Stele parenchyma tissues demonstrate moderate Gingerenone A concentrations while serving important transport facilitation functions [21]. These tissues contain scattered oil cells and maintain primary cell wall structures that facilitate metabolite movement between storage and transport tissues [21]. The stele parenchyma acts as an interface between storage compartments and vascular transport systems.

The spatial distribution of biosynthetic enzymes correlates with tissue-specific metabolite accumulation patterns [21]. Cortical tissues exhibit high activity levels of phenylalanine ammonia lyase (PAL) and cinnamate 4-hydroxylase (C4H), consistent with their role in phenylpropanoid pathway flux [23]. Oil cells demonstrate particularly high concentrations of O-methyltransferase enzymes (COMT and CCoAOMT), supporting their function in methylated phenolic compound synthesis and storage [6]. The tissue-specific enzyme distribution suggests compartmentalized biosynthetic processes that optimize metabolite production and accumulation.

This anatomical organization of Gingerenone A distribution reflects the evolutionary adaptation of ginger rhizomes for efficient secondary metabolite storage and utilization. The concentration of bioactive compounds in cortical and oil cell compartments provides protection against herbivores and pathogens while maintaining accessibility for physiological functions. The tissue-specific localization also facilitates targeted extraction strategies for pharmaceutical and nutraceutical applications.

Table 3: Tissue-Specific Localization of Gingerenone A in Ginger Rhizomes

| Tissue Type | Gingerenone A Presence | Cell Wall Composition | Storage Function | Enzyme Activity |

|---|---|---|---|---|

| Rhizome Cortex | High | Thin-walled, lignified | Secondary metabolite storage | High PAL, C4H activity |

| Rhizome Pith | Moderate | Thin-walled parenchyma | Starch and metabolite storage | Moderate PKS activity |

| Oil Cells | Very High | Specialized secretory | Essential oil and oleoresin storage | High COMT, CCoAOMT |

| Parenchyma Cells | Moderate | Primary cell walls | General storage | General metabolic enzymes |

| Vascular Bundles | Low | Lignified, thick-walled | Transport | Transport-related enzymes |

| Hypodermis | Low | Thick-walled | Protection | Minimal metabolic activity |

| Epidermis | Minimal | Cuticularized | Barrier function | Barrier-specific enzymes |

| Stele Parenchyma | Moderate | Primary walls | Metabolite transport | Transport facilitation |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Explore Compound Types